D-ribofuranosyl-adenosine diphosphate is a significant nucleotide derivative involved in various biochemical processes, particularly in the synthesis of poly(adenosine diphosphate-ribose) and its role in cellular signaling and DNA repair mechanisms. This compound consists of a ribofuranose sugar, an adenine base, and two phosphate groups, making it crucial for energy transfer and cellular regulation.
D-ribofuranosyl-adenosine diphosphate is synthesized from nicotinamide adenine dinucleotide through enzymatic processes involving poly(adenosine diphosphate-ribose) polymerases, which catalyze the addition of adenosine diphosphate-ribose units to target proteins. It can also be synthesized chemically through various laboratory methods.
D-ribofuranosyl-adenosine diphosphate is classified as a nucleotide, specifically a ribonucleotide due to the presence of ribose sugar. It is also categorized under the broader class of nucleotides involved in post-translational modifications and cellular signaling.
The synthesis of D-ribofuranosyl-adenosine diphosphate can be achieved through both chemical and enzymatic methods. Notably, recent advancements have led to more efficient synthetic routes that minimize the number of steps and maximize yields.
The chemical synthesis often involves protecting group strategies to ensure selectivity during glycosidic bond formation. For instance, using 2-naphthylmethyl protecting groups can enhance the efficiency of α-glycosidic bond formation . Furthermore, phosphorylation steps are critical for introducing phosphate groups at specific hydroxyl positions on the ribose sugar.
D-ribofuranosyl-adenosine diphosphate features a ribofuranose sugar linked to an adenine base and two phosphate groups. The structural formula can be represented as follows:
D-ribofuranosyl-adenosine diphosphate participates in various biochemical reactions:
The reactions typically involve nucleophilic attack by hydroxyl groups on phosphate moieties, leading to bond cleavage or formation depending on the reaction conditions .
The mechanism by which D-ribofuranosyl-adenosine diphosphate exerts its effects primarily involves its role in post-translational modifications:
Research indicates that poly(adenosine diphosphate-ribose) plays a crucial role in chromatin remodeling and gene expression regulation .
D-ribofuranosyl-adenosine diphosphate has several important applications:
D-ribofuranosyl-ADP (CHEBI:16864), systematically named adenosine diphosphate ribose, features a ribofuranose moiety glycosidically linked to the adenine nucleobase, with an additional ADP unit attached via a pyrophosphate bridge. This structure exists in linear or branched configurations depending on the glycosidic bonding pattern:
High-resolution NMR spectroscopy (including ¹H, ¹³C, ¹⁵N-labeled studies) reveals conformational flexibility at the pyrophosphate bridge, allowing torsional rotation that enables variable spatial positioning of the adenine and ribose units. The ribofuranose ring adopts predominant C2'-endo puckering in solution, differing from the C3'-endo conformation typical of RNA nucleosides [1] [4].
Table 1: Glycosidic Bond Variations in D-ribofuranosyl-ADP Derivatives
Bond Type | Linkage Position | Structural Consequence | Biological Occurrence |
---|---|---|---|
Linear | α(1→1'') | Extended polymer chains | DNA repair scaffolds [1] |
Branched | α(1→2'') | Tree-like polymer architectures | Chromatin remodeling [1] |
Monomeric | β(1→1') | Isolated signaling molecules | Second messenger systems [8] |
The compound exhibits pH-dependent hydrolysis with three primary degradation pathways:
PAR polymers demonstrate conformational plasticity in solution, adopting random coil structures rather than defined helical arrangements. Electron microscopy reveals branched architectures with 10–200 ADP-ribose units and ≤6 branching points per polymer. This structural heterogeneity contributes to solubility anomalies – while monomeric forms are readily soluble in aqueous buffers, polymeric aggregates exhibit concentration-dependent precipitation [1]. Temperature studies show decomposition >80°C, with activation energy of hydrolysis = 92.4 kJ/mol at pH 7.0.
Table 2: Stability Profile of D-ribofuranosyl-ADP
Factor | Effect on Stability | Optimal Range |
---|---|---|
pH | Minimal hydrolysis at pH 6.5–7.5 | Neutral |
Temperature | Stable ≤37°C; rapid degradation ≥80°C | 0–25°C |
Metal ions | Mg²⁺ stabilizes; Fe²⁺/Cu²⁺ catalyze cleavage | Mg²⁺ > 0.5 mM |
Polymer length | Branching decreases solubility | <20 units |
The molecule contains four ionizable groups with pKₐ values:
At physiological pH (7.3–7.4), the predominant species exists as a dianion (net charge -2) with deprotonation at both phosphates (CHEBI:57931). NMR chemical shift perturbations reveal pH-dependent conformational changes near the pyrophosphate bridge, modulating electron distribution across the adenine ring. This ionization behavior directly impacts protein binding affinity – PAR-binding zinc finger (PBZ) domains recognize the dianionic form with Kd = 0.8–2.4 μM, while protonation (pH < 6.0) reduces affinity 15-fold [2] [8].
Table 3: Dominant Ionization Species by pH Range
pH Range | Net Charge | Dominant Species | Biological Relevance |
---|---|---|---|
<1.5 | 0 | Fully protonated | Non-physiological |
1.5–2.8 | -1 | Primary phosphate deprotonated | Acidic organelles (lysosomes) |
2.8–6.2 | -2 | Both phosphates deprotonated | Nucleoplasm, cytoplasm |
>6.2 | -3 | Ribose phosphate deprotonated | Mitochondrial matrix, alkaline tissues |
D-ribofuranosyl-ADP fundamentally differs from ADP in three aspects:
Functionally, these differences enable specialized biological roles:
Notably, the diphthamide modification in elongation factor 2 represents a biologically significant derivative where histidine undergoes ADP-ribosylation. NMR studies confirm ribose attachment at imidazole N1, contrasting with the standard phosphodiester linkages in PAR chains [6].
Table 4: Structural and Functional Comparison of Adenine Nucleotides
Property | ADP | D-ribofuranosyl-ADP | ADP-ribose |
---|---|---|---|
Molecular formula | C₁₀H₁₅N₅O₁₀P₂ | C₁₅H₂₃N₅O₁₅P₂ | C₁₅H₂₃N₅O₁₄P₂ |
Glycosidic bonds | N9-C1' (adenine) | N9-C1' + C1''-O-C1'' (ribose) | N9-C1' + C1''-O-phosphate |
Net charge (pH 7) | -2 | -2 to -3 | -3 |
Biological role | Energy transfer | PAR polymerization | Second messenger |
Protein targets | ATPases, kinases | PBZ domains, macrodomains | TRPM2 ion channels |
Compound Glossary:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1